molecular formula C14H23NO B4885525 N-[2-(2,5-dimethylphenoxy)ethyl]butan-1-amine

N-[2-(2,5-dimethylphenoxy)ethyl]butan-1-amine

Cat. No.: B4885525
M. Wt: 221.34 g/mol
InChI Key: MYUPGADJNIIIFE-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylphenoxy)ethyl]butan-1-amine is an organic compound classified as an amine It features a butan-1-amine backbone with a 2-(2,5-dimethylphenoxy)ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylphenoxy)ethyl]butan-1-amine typically involves the nucleophilic substitution reaction of 2-(2,5-dimethylphenoxy)ethyl halide with butan-1-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrogen halide by-product. The reaction is typically conducted in an organic solvent like ethanol or acetonitrile under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylphenoxy)ethyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives of the phenoxy group.

Scientific Research Applications

N-[2-(2,5-dimethylphenoxy)ethyl]butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylphenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxyethyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-(2,5-dimethylphenoxy)ethylamine: Similar structure but with an ethyl group instead of a butyl group.

    N-methyl-2-(2,5-dimethylphenoxy)ethylamine: Similar structure but with a methyl group instead of a butyl group.

    2-(2,5-dimethylphenoxy)ethylamine: Lacks the butyl substituent, making it a simpler analogue.

Uniqueness

N-[2-(2,5-dimethylphenoxy)ethyl]butan-1-amine is unique due to its specific combination of a butan-1-amine backbone with a 2-(2,5-dimethylphenoxy)ethyl substituent. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[2-(2,5-dimethylphenoxy)ethyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-5-8-15-9-10-16-14-11-12(2)6-7-13(14)3/h6-7,11,15H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUPGADJNIIIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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